2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

aromatase inhibition regioselectivity cancer

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1708317-34-3) is a heterocyclic building block featuring a 2H-1,2,3-triazole core N2-substituted with a 5-bromopyridin-2-yl group and a carboxylic acid handle at the 4-position. With a molecular formula of C8H5BrN4O2 and a molecular weight of 269.05 g/mol, it belongs to the class of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids, a scaffold utilized in the synthesis of carboxamide-based CNS agents and kinase inhibitors.

Molecular Formula C8H5BrN4O2
Molecular Weight 269.05 g/mol
Cat. No. B11790956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC8H5BrN4O2
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)N2N=CC(=N2)C(=O)O
InChIInChI=1S/C8H5BrN4O2/c9-5-1-2-7(10-3-5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15)
InChIKeyRNXJQHCCAINMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: Procurement-Relevant Structural Profile


2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1708317-34-3) is a heterocyclic building block featuring a 2H-1,2,3-triazole core N2-substituted with a 5-bromopyridin-2-yl group and a carboxylic acid handle at the 4-position . With a molecular formula of C8H5BrN4O2 and a molecular weight of 269.05 g/mol, it belongs to the class of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids, a scaffold utilized in the synthesis of carboxamide-based CNS agents and kinase inhibitors [1]. The compound's orthogonal reactivity handles—an aryl bromide for cross-coupling and a carboxylic acid for amide bond formation—position it as a versatile intermediate for parallel medicinal chemistry library synthesis.

Why 1H-Triazole or Other Pyridyl-Triazole Analogs Cannot Substitute for 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid


Substituting this compound with its 1H-regioisomer (1-(5-bromopyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) or with other pyridyl-triazole carboxylic acids introduces measurable differences in both electronic geometry and biological target engagement. The N2-substituted 2H-1,2,3-triazole pharmacophore exhibits a distinct spatial orientation of the heterocyclic nitrogen atoms compared to the N1-substituted 1H-series, which has been shown to confer a 10,000-fold difference in enzyme binding affinity between 1,2,3-triazole regioisomers [1]. Furthermore, the 5-bromopyridin-2-yl substituent provides a specific vector for Pd-catalyzed cross-coupling that is absent or altered in 3-bromopyridinyl or non-brominated analogs, making generic substitution incompatible with structure-activity relationship (SAR) continuity in lead optimization programs [2].

Quantitative Differentiation Evidence for 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid Relative to Close Analogs


N2- vs N1-Regiochemistry: 10,000-Fold Difference in Enzyme Binding Affinity Between 1,2,3-Triazole Regioisomers

In a direct head-to-head comparison of 1- and 2-substituted-1,2,3-triazole letrozole-based analogs, the 1,2,3-triazole regioisomer exhibited a 10,000-fold tighter binding affinity to aromatase compared to the corresponding 1,2,5-triazole analog, confirming that the spatial positioning of nitrogen atoms within the triazole ring—determined by whether the scaffold is N1- or N2-substituted—dramatically dictates target engagement [1]. This finding directly supports why 2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (an N2-substituted 2H-triazole) cannot be interchanged with its 1H-regioisomer in SAR-driven programs.

aromatase inhibition regioselectivity cancer

Regioisomer-Specific Synthetic Roles in CNS Carboxamide Drug Candidates (US9416127B2)

Patent US9416127B2 explicitly employs both 1-substituted and 2-substituted triazole-4-carboxylic acid intermediates as distinct synthetic entry points for triazole carboxamide CNS agents [1]. The patent lists 1-(5-bromopyridin-2-yl)triazole-4-carboxylic acid (1H-regioisomer) and a range of 2-aryl-triazole-4-carboxylic acids (including 2-(3-chlorophenyl)-, 2-(3-fluorophenyl)-, and 2-(3-methoxyphenyl)-triazole-4-carboxylic acids) as separate intermediates, confirming that the 2H- vs 1H-regiochemistry is purposefully selected rather than interchangeable in medicinal chemistry campaigns targeting depression, anxiety, bipolar disorder, and ADHD [1].

CNS disorders carboxamide drug discovery

5-Bromo vs 3-Bromo Pyridine Positioning: Orthogonal Cross-Coupling Reactivity and Steric Profile

The 5-bromopyridin-2-yl substituent places the bromine atom at the pyridine C5 position, para to the pyridine nitrogen. In contrast, the positional isomer 2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1431728-80-1) bears the bromine at C3, ortho to the N2-triazole attachment point . This difference alters the steric and electronic environment for Pd-catalyzed cross-coupling: a C5-bromo-pyridine (target compound) is more accessible for Suzuki-Miyaura coupling due to reduced steric hindrance adjacent to the triazole linkage, whereas a C3-bromo substituent (comparator) may exhibit attenuated reactivity owing to ortho-substituent effects [1]. The molecular weight is identical (269.05 g/mol), so differentiation must be confirmed analytically (e.g., by 1H NMR aromatic splitting patterns or HPLC retention time).

cross-coupling Suzuki coupling SAR

Bromine vs Trifluoromethyl vs Chloro at Triazole C5: Divergent Physicochemical Profiles in the Same N2-Pyridyl Series

Within the 2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid series, the substituent at the triazole C5 position significantly modulates physicochemical parameters. The target compound (C5-H; MW 269.05) can be compared with its C5-trifluoromethyl analog (CAS 1707371-41-2; MW 337.05) and its C5-chloro analog (CAS not listed but reference compound 2-(5-bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid; MW 303.50) . The absence of a C5 substituent on the target compound preserves a lower molecular weight, fewer rotatable bonds, and reduced lipophilicity compared to C5-CF3 or C5-Cl derivatives, which is advantageous for fragment-based drug discovery where low molecular complexity is desired for subsequent growth vectors [1].

physicochemical properties lead optimization LogP

Procurement-Specific Application Scenarios for 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid


Fragment-Based Drug Discovery: CNS Carboxamide Library Synthesis

This compound serves as a carboxylic acid fragment for amide coupling in CNS-focused medicinal chemistry programs, as demonstrated by the Roche patent US9416127B2 targeting depression and anxiety disorders [1]. Its N2-aryl-2H-1,2,3-triazole scaffold provides a geometrically distinct pharmacophore from N1-aryl-1H-triazoles, which is critical for maintaining SAR when the triazole nitrogen atom orientation influences target hydrogen bonding, as evidenced by the 10,000-fold affinity difference between triazole regioisomers in aromatase inhibitor studies [2].

Palladium-Catalyzed Diversification via the 5-Bromopyridine Handle

The aryl bromide at the pyridine C5 position enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, amine, or alkyne diversity elements para to the pyridine nitrogen. This contrasts with 3-bromopyridin-2-yl positional isomers where the bromine is adjacent to the triazole linkage, potentially reducing cross-coupling efficiency due to steric hindrance [3]. This makes the 5-bromo substitution pattern the preferred choice for library enumeration strategies requiring robust, high-yielding diversification.

Regioisomer Purity Control in Lead Optimization

In lead optimization campaigns where both 1H- and 2H-triazole regioisomers are screened, the procurement of analytically confirmed 2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (≥97% purity, CAS 1708317-34-3) is essential to avoid misinterpretation of biological data . The 1H-regioisomer (CAS not identical; PubChem CID 84046085) has the same molecular weight and formula, rendering casual identity confirmation by mass spectrometry alone insufficient. HPLC retention time or 1H NMR must be used to verify regioisomeric identity.

Coordination Chemistry and Photoluminescent Metal Complexes

The 2H-1,2,3-triazole N2-aryl motif has been employed in the synthesis of Cu(I) photoluminescent complexes with tunable emission wavelengths (563–621 nm in solution) [4]. While the specific 5-bromopyridin-2-yl derivative has not yet been reported in this context, its structural analogy to 2,2'-(2H-1,2,3-triazole-2,4-diyl)dipyridine (L3) suggests it could serve as a ligand precursor for luminescent Cu(I) complexes, where the bromine provides a further functionalization handle for tuning emission properties.

Quote Request

Request a Quote for 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.